molecular formula C8H13NOS B2373525 N-[(thiolan-2-yl)methyl]prop-2-enamide CAS No. 1510758-70-9

N-[(thiolan-2-yl)methyl]prop-2-enamide

Cat. No. B2373525
CAS RN: 1510758-70-9
M. Wt: 171.26
InChI Key: WGZLQYFLZRYESC-UHFFFAOYSA-N
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Description

N-[(thiolan-2-yl)methyl]prop-2-enamide, also known as TETA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TETA is a thiol-containing compound that can be synthesized through different methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of N-[(thiolan-2-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the interaction of N-[(thiolan-2-yl)methyl]prop-2-enamide with thiol groups in proteins and enzymes. N-[(thiolan-2-yl)methyl]prop-2-enamide can form covalent bonds with thiol groups, which can lead to the inhibition or activation of enzyme activity. N-[(thiolan-2-yl)methyl]prop-2-enamide can also scavenge free radicals and inhibit the expression of pro-inflammatory cytokines, which can contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[(thiolan-2-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to modulate enzyme activity. N-[(thiolan-2-yl)methyl]prop-2-enamide can scavenge free radicals and inhibit the expression of pro-inflammatory cytokines, which can contribute to its antioxidant and anti-inflammatory properties. N-[(thiolan-2-yl)methyl]prop-2-enamide can also interact with thiol groups in proteins and enzymes, which can lead to the inhibition or activation of enzyme activity. N-[(thiolan-2-yl)methyl]prop-2-enamide has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models.

Advantages and Limitations for Lab Experiments

N-[(thiolan-2-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-[(thiolan-2-yl)methyl]prop-2-enamide is a stable compound that can be stored for long periods without degradation. N-[(thiolan-2-yl)methyl]prop-2-enamide is also soluble in a variety of solvents, which makes it easy to handle and use in experiments. N-[(thiolan-2-yl)methyl]prop-2-enamide can be synthesized through different methods, which allows for the optimization of the reaction conditions to improve yield and purity. However, N-[(thiolan-2-yl)methyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for research on N-[(thiolan-2-yl)methyl]prop-2-enamide, including the investigation of its potential therapeutic applications, the optimization of its synthesis method, and the exploration of its mechanism of action and physiological effects. N-[(thiolan-2-yl)methyl]prop-2-enamide has shown promising results in various cell and animal models for its antioxidant and anti-inflammatory properties, and further studies are needed to evaluate its potential as a therapeutic agent for various diseases. The synthesis method of N-[(thiolan-2-yl)methyl]prop-2-enamide can be optimized to improve yield and purity, which can facilitate its use in various applications. The mechanism of action and physiological effects of N-[(thiolan-2-yl)methyl]prop-2-enamide are not fully understood, and further studies are needed to elucidate these aspects. Additionally, the use of N-[(thiolan-2-yl)methyl]prop-2-enamide in combination with other compounds or therapies can be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, N-[(thiolan-2-yl)methyl]prop-2-enamide, or N-[(thiolan-2-yl)methyl]prop-2-enamide, is a thiol-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[(thiolan-2-yl)methyl]prop-2-enamide can be synthesized through different methods, and its mechanism of action and physiological effects have been studied in detail. N-[(thiolan-2-yl)methyl]prop-2-enamide has shown promising results for its antioxidant and anti-inflammatory properties, and further studies are needed to evaluate its potential as a therapeutic agent for various diseases. The optimization of the synthesis method and the exploration of its mechanism of action and physiological effects are also important future directions for research on N-[(thiolan-2-yl)methyl]prop-2-enamide.

Synthesis Methods

N-[(thiolan-2-yl)methyl]prop-2-enamide can be synthesized through several methods, including the reaction of thiolan-2-ylmethanamine with acrolein or acrylonitrile. The reaction of thiolan-2-ylmethanamine with acrolein in the presence of a base catalyst produces N-[(thiolan-2-yl)methyl]prop-2-enamide as a yellow oil. Similarly, the reaction of thiolan-2-ylmethanamine with acrylonitrile in the presence of a base catalyst produces N-[(thiolan-2-yl)methyl]prop-2-enamide as a white solid. The yield of N-[(thiolan-2-yl)methyl]prop-2-enamide can be improved by using different reaction conditions, such as varying the reaction temperature, reaction time, and catalyst concentration.

Scientific Research Applications

N-[(thiolan-2-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including biomedical research, material science, and catalysis. In biomedical research, N-[(thiolan-2-yl)methyl]prop-2-enamide has been investigated for its antioxidant and anti-inflammatory properties. N-[(thiolan-2-yl)methyl]prop-2-enamide can scavenge free radicals and inhibit the expression of pro-inflammatory cytokines, which makes it a potential therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. In material science, N-[(thiolan-2-yl)methyl]prop-2-enamide has been used as a crosslinking agent for polymers and as a stabilizer for metal nanoparticles. In catalysis, N-[(thiolan-2-yl)methyl]prop-2-enamide has been employed as a ligand for metal complexes and as a catalyst for various reactions, such as epoxidation, oxidation, and polymerization.

properties

IUPAC Name

N-(thiolan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLQYFLZRYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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